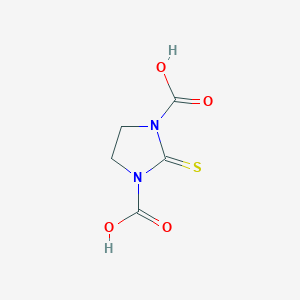
2,3',4',5'-Tetrafluoro-4-(pent-3-en-1-yl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of four fluorine atoms and a pent-3-en-1-yl group attached to the biphenyl core. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and pent-3-en-1-yl halides.
Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura coupling reaction is commonly employed to form the biphenyl core. This reaction involves the coupling of a fluorinated aryl boronic acid with a halogenated aryl compound in the presence of a palladium catalyst and a base.
Alkylation: The pent-3-en-1-yl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.
Industrial Production Methods
In an industrial setting, the production of 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl may involve:
Scale-Up of Reactions: The synthetic routes described above can be scaled up using larger reactors and optimized reaction conditions to ensure high yields and purity.
Purification: The crude product is typically purified using techniques such as column chromatography, recrystallization, or distillation to obtain the desired compound in high purity.
Quality Control: Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are used to verify the identity and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into biphenyl alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, alkyl halides
Major Products
Oxidation: Biphenyl ketones, carboxylic acids
Reduction: Biphenyl alcohols
Substitution: Functionalized biphenyl derivatives
Aplicaciones Científicas De Investigación
2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique fluorinated structure makes it valuable in the development of novel organic compounds.
Biology: In biological research, the compound can be used as a probe to study the interactions of fluorinated biphenyls with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs and pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and dipole-dipole interactions with target molecules, influencing their structure and function. The pent-3-en-1-yl group can also participate in hydrophobic interactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl
- 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl
- 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl
Uniqueness
2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl is unique due to its specific arrangement of fluorine atoms and the pent-3-en-1-yl group. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications. The presence of multiple fluorine atoms enhances the compound’s stability and reactivity, while the pent-3-en-1-yl group provides additional functionalization possibilities.
Propiedades
Número CAS |
825633-87-2 |
|---|---|
Fórmula molecular |
C17H14F4 |
Peso molecular |
294.29 g/mol |
Nombre IUPAC |
1,2,3-trifluoro-5-(2-fluoro-4-pent-3-enylphenyl)benzene |
InChI |
InChI=1S/C17H14F4/c1-2-3-4-5-11-6-7-13(14(18)8-11)12-9-15(19)17(21)16(20)10-12/h2-3,6-10H,4-5H2,1H3 |
Clave InChI |
JKMUJVDNIYIRJZ-UHFFFAOYSA-N |
SMILES canónico |
CC=CCCC1=CC(=C(C=C1)C2=CC(=C(C(=C2)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-](/img/structure/B14222552.png)
![(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14222557.png)
![[(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14222569.png)
![2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14222571.png)

![2-({2-[(3-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14222583.png)


![2-Hydroxy-4-[(E)-{4-[(pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14222592.png)

![4,7,7-Trimethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14222600.png)
![2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14222612.png)

![4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one](/img/structure/B14222628.png)
